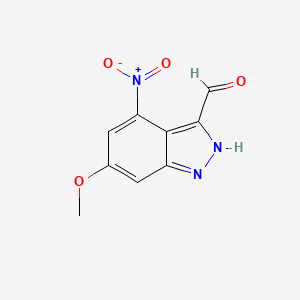

6-Methoxy-4-nitro-1H-indazole-3-carbaldehyde

Description

6-Methoxy-4-nitro-1H-indazole-3-carbaldehyde is a heterocyclic compound that belongs to the indazole family Indazoles are known for their diverse biological activities and are often used as building blocks in the synthesis of various pharmaceuticals and agrochemicals

Properties

IUPAC Name |

6-methoxy-4-nitro-2H-indazole-3-carbaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7N3O4/c1-16-5-2-6-9(7(4-13)11-10-6)8(3-5)12(14)15/h2-4H,1H3,(H,10,11) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFVPVBUGMTYFIU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=NNC(=C2C(=C1)[N+](=O)[O-])C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70646939 | |

| Record name | 6-Methoxy-4-nitro-2H-indazole-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70646939 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1000341-26-3 | |

| Record name | 6-Methoxy-4-nitro-1H-indazole-3-carboxaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1000341-26-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Methoxy-4-nitro-2H-indazole-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70646939 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Methoxy-4-nitro-1H-indazole-3-carbaldehyde typically involves the nitration of 6-methoxyindazole followed by formylation. One common method includes the use of nitric acid and sulfuric acid for the nitration step, followed by the Vilsmeier-Haack reaction for formylation using DMF and POCl3 .

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling the temperature, reaction time, and the concentration of reagents. The use of continuous flow reactors can also enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 6-Methoxy-4-nitro-1H-indazole-3-carbaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or iron powder in acidic conditions.

Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide.

Reduction: Hydrogen gas with palladium catalyst, iron powder in acidic conditions.

Substitution: Nucleophiles like amines or thiols.

Major Products Formed:

Oxidation: 6-Methoxy-4-nitro-1H-indazole-3-carboxylic acid.

Reduction: 6-Methoxy-4-amino-1H-indazole-3-carbaldehyde.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

6-Methoxy-4-nitro-1H-indazole-3-carbaldehyde has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a precursor for the development of pharmaceutical agents targeting various diseases.

Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 6-Methoxy-4-nitro-1H-indazole-3-carbaldehyde is primarily related to its ability to interact with biological molecules. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The aldehyde group can form covalent bonds with nucleophilic sites in proteins and enzymes, potentially altering their function .

Comparison with Similar Compounds

6-Methoxy-1H-indazole-3-carbaldehyde: Lacks the nitro group, which may result in different reactivity and biological activity.

4-Nitro-1H-indazole-3-carbaldehyde:

3-Bromo-6-methoxy-4-nitro-1H-indazole: Contains a bromine atom, which can influence its reactivity and use in various chemical reactions.

Uniqueness: The combination of these functional groups allows for a wide range of chemical modifications and biological interactions, making it a valuable compound in research and industry .

Biological Activity

6-Methoxy-4-nitro-1H-indazole-3-carbaldehyde is a heterocyclic compound recognized for its diverse biological activities. This article explores the compound's synthesis, biological mechanisms, and potential applications in medicinal chemistry, providing a comprehensive overview based on recent research findings.

Chemical Structure and Synthesis

6-Methoxy-4-nitro-1H-indazole-3-carbaldehyde is derived from indazole, a structure known for its pharmacological significance. The synthesis typically involves:

- Nitration of 6-Methoxyindazole : This step introduces the nitro group.

- Formylation via Vilsmeier-Haack Reaction : Using DMF and POCl3 to convert the nitrated compound into the aldehyde form.

The overall reaction can be summarized as follows:

The biological activity of 6-Methoxy-4-nitro-1H-indazole-3-carbaldehyde is primarily attributed to its ability to interact with various biological molecules:

- Nitro Group Bioreduction : The nitro group can undergo bioreduction, leading to reactive intermediates that interact with cellular components, potentially causing cytotoxic effects.

- Aldehyde Reactivity : The aldehyde group can form covalent bonds with nucleophilic sites in proteins and enzymes, which may alter their function and lead to therapeutic effects.

Antimicrobial Properties

Research indicates that 6-Methoxy-4-nitro-1H-indazole-3-carbaldehyde exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, particularly Gram-positive bacteria. For example, it has shown cytotoxic activity against mouse lymphocytic leukemia cells and Jurkat T-cell leukemia cells, suggesting potential applications in cancer therapy .

Anticancer Activity

The compound's anticancer properties are linked to its ability to modulate various cellular pathways. It has been explored as a precursor for developing pharmaceutical agents targeting cancer cells, showing promise in inhibiting tumor growth through apoptosis induction and cell cycle arrest mechanisms .

Anti-inflammatory Effects

Studies have suggested that derivatives of 6-Methoxy-4-nitro-1H-indazole-3-carbaldehyde possess anti-inflammatory properties. These compounds have been shown to inhibit pro-inflammatory cytokines and reduce inflammation in various models, indicating their potential use in treating inflammatory diseases .

Case Studies and Research Findings

Comparative Analysis with Similar Compounds

To better understand the unique properties of 6-Methoxy-4-nitro-1H-indazole-3-carbaldehyde, it is useful to compare it with related compounds:

| Compound | Key Features | Biological Activity |

|---|---|---|

| 6-Methoxyindazole | Lacks nitro group | Limited biological activity compared to derivatives |

| 4-Nitroindazole | Similar structure but different substitution | Exhibits some anticancer properties but less potent than 6-methoxy derivative |

| 5-Nitroindazole | Known for antibacterial properties | Effective against various pathogens but lacks aldehyde reactivity |

Q & A

Basic: What are the key synthetic routes for 6-Methoxy-4-nitro-1H-indazole-3-carbaldehyde, and how can reaction conditions be optimized?

Methodological Answer:

The synthesis typically involves nitration and formylation of a methoxy-substituted indazole precursor. A common approach is to start with 6-methoxy-1H-indazole, followed by regioselective nitration at the 4-position using a HNO₃/H₂SO₄ mixture. The aldehyde group can be introduced via Vilsmeier-Haack formylation (POCl₃/DMF) at the 3-position . Optimization requires controlling reaction temperature (<0°C for nitration to avoid over-nitration) and stoichiometric ratios (e.g., excess DMF for formylation). Purity is confirmed via HPLC and melting point analysis (mp ~165–166°C, comparable to structurally similar aldehydes ).

Basic: How should researchers characterize 6-Methoxy-4-nitro-1H-indazole-3-carbaldehyde using spectroscopic and crystallographic methods?

Methodological Answer:

- Spectroscopy :

- ¹H/¹³C NMR : Key signals include the aldehyde proton at δ ~10.0 ppm (singlet) and nitro group deshielding effects on adjacent carbons .

- IR : Stretches at ~1680 cm⁻¹ (C=O aldehyde) and ~1520 cm⁻¹ (NO₂ asymmetric stretching) .

- Crystallography : Single-crystal X-ray diffraction (SXRD) with SHELXL is recommended. Refinement parameters (R-factor < 5%) and space group determination (e.g., P2₁/c) should be validated using SHELXT for automated structure solution .

Advanced: How can researchers resolve contradictions in reported spectral data or crystallographic parameters for this compound?

Methodological Answer:

Discrepancies in data (e.g., NMR shifts or unit cell dimensions) often arise from solvent effects, polymorphism, or refinement errors. Strategies include:

- Reproducing experiments under controlled conditions (e.g., deuterated solvents for NMR).

- Cross-validating SXRD data using multiple refinement cycles in SHELXL, focusing on thermal displacement parameters and hydrogen bonding networks .

- Comparing with databases : Use PubChem or NIST Chemistry WebBook for reference spectra . For crystallography, deposit structures in the Cambridge Structural Database (CSD) to benchmark against existing entries.

Advanced: What experimental design considerations are critical for studying the reactivity of the nitro and aldehyde groups in this compound?

Methodological Answer:

- Nitro Group Reactivity : Reductive functionalization (e.g., catalytic hydrogenation to amine) requires careful selection of catalysts (Pd/C or PtO₂) and solvent systems (ethanol/water) to avoid over-reduction of the aldehyde .

- Aldehyde Protection : Use acetal protection (e.g., ethylene glycol/H⁺) during nitro group modifications. Deprotection is achieved via mild acid hydrolysis (HCl/THF) .

- Kinetic Studies : Monitor reactions via in-situ FTIR or LC-MS to track intermediate formation.

Advanced: How can computational methods (e.g., QSAR) guide the design of derivatives for biological activity studies?

Methodological Answer:

- QSAR Modeling : Use software like MOE or Schrödinger to correlate substituent effects (e.g., electron-withdrawing nitro groups) with bioactivity. Parameters include logP, polar surface area, and H-bonding capacity .

- Docking Studies : Target enzymes (e.g., kinases or oxidoreductases) by aligning the indazole core with active-site residues. The nitro and aldehyde groups may act as electrophilic warheads or hydrogen-bond acceptors .

- Validate Predictions : Synthesize top-ranked derivatives and test in vitro (e.g., enzyme inhibition assays ).

Advanced: What are the challenges in resolving the crystal structure of derivatives with flexible substituents?

Methodological Answer:

- Disorder Modeling : Flexible groups (e.g., methoxy or aldehyde) often exhibit positional disorder. Use PART and SUMP instructions in SHELXL to refine disordered segments .

- Twinned Crystals : Apply twin law refinement (TWIN/BASF commands in SHELXL) for non-merohedral twinning .

- Low-Temperature Data Collection : Cool crystals to 100 K to reduce thermal motion and improve resolution (<1.0 Å) .

Basic: What safety protocols are recommended for handling this compound in the lab?

Methodological Answer:

- Nitro Group Hazards : Avoid friction or heat due to potential explosive properties. Store in a cool, dark environment .

- Aldehyde Toxicity : Use fume hoods and PPE (gloves, goggles) to prevent inhalation or skin contact. Neutralize spills with sodium bisulfite .

Advanced: How can researchers analyze the electronic effects of the nitro and methoxy groups on the indazole core?

Methodological Answer:

- DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to map electron density (e.g., nitro as electron-withdrawing, methoxy as electron-donating) .

- Electrochemical Studies : Cyclic voltammetry in aprotic solvents (e.g., DMF) reveals reduction potentials of the nitro group .

- Spectroscopic Correlations : UV-Vis absorbance shifts (λmax) correlate with conjugation effects between substituents .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.